2-[(4-chlorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-[(4-chlorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H26ClN3O2S2 and its molecular weight is 464.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.1154971 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Potential Applications
Synthesis and Inhibition Properties : This compound has been synthesized through steps including condensation, chlorination, and nucleophilic substitution. It shows potential in inhibiting tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).
Reactivity and Formation of Complex Products : The reactivity of this compound with other chemical entities can lead to the formation of complex product mixtures, indicating its potential for diverse chemical applications (Voskressensky et al., 2015).
Synthesis of Analogues for Antimicrobial and Antitubercular Activities : Analogues of this compound have been synthesized and examined for antimicrobial and antitubercular activities, providing insights into its potential as a base structure for designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Synthesis of Heterocyclic Compounds for Anti-Inflammatory and Analgesic Agents : Derivatives of this compound have been synthesized and found effective as cyclooxygenase inhibitors, exhibiting significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Synthesis of Novel Tetrahydroquinolino Derivatives : This compound has been used in synthesizing novel tetrahydroquinolino derivatives with confirmed structures through elemental and spectral analyses (Abdel-rahman et al., 1992).
Potential in Green Synthesis : An eco-friendly approach has been reported for synthesizing pharmacologically important thieno[2,3-d]pyrimidin-4(3H)-ones, which implies potential green chemistry applications for this compound (Shi et al., 2018).
Central Nervous System Depressant Activity : There's evidence of synthesized derivatives of this compound exhibiting central nervous system depressant activity, suggesting its utility in neurological research and drug development (Manjunath et al., 1997).
Antimicrobial and Anti-Inflammatory Potential : New derivatives of this compound have shown remarkable activity against fungi, bacteria, and inflammation, indicating its significant role in antimicrobial and anti-inflammatory research (Tolba et al., 2018).
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5,6-dimethyl-3-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2S2/c1-15-16(2)30-20-19(15)21(27)26(9-3-8-25-10-12-28-13-11-25)22(24-20)29-14-17-4-6-18(23)7-5-17/h4-7H,3,8-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWJIGJZMLLYHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CCCN4CCOCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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